

L-Moses vs other PCAF inhibitors comparison

Author: Smolecule Technical Support Team. **Date:** February 2026

Compound Focus: L-Moses

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Comparison of PCAF Inhibitors

Inhibitor Name / Class	Molecular Target	Key Activity / Potency	Selectivity Profile	Key Experimental Evidence & Applications
L-Moses (e.g., L-45)	PCAF/GCN5 Bromodomain (Brd) [1]	First potent, cell-active inhibitor; disrupts PCAF-Brd histone H3.3 interaction in cells [1].	Highly selective for PCAF/GCN5 Brd subfamily; co-crystal structure with PfGCN5 rationalizes selectivity [1].	Neuroprotection: Attenuates neuronal cell death & UPR activation in human iPSC-derived cortical & dopaminergic neurons [2]. Good permeability, metabolic stability, no cytotoxicity in PBMCs [1] [2].
Benzamide Derivatives (e.g., Compound 17)	PCAF Histone Acetyltransferase (HAT) domain [3]	Inhibits PCAF HAT activity; more active than Anacardic acid at 100 μ M in vitro [3].	Varies; some derivatives show cytotoxicity across multiple cancer cell lines [3].	Cytotoxicity: Active against human colon (HCT 116, IC ₅₀ : 29.17 μ M), lung (A549, IC ₅₀ : 32.09 μ M) cancer cells [3]. Improved cell permeability vs. Anacardic acid [3].

Inhibitor Name / Class	Molecular Target	Key Activity / Potency	Selectivity Profile	Key Experimental Evidence & Applications
Anacardic Acid	PCAF HAT, p300, Tip60 (HAT domains) [3]	Non-competitive inhibitor of PCAF HAT; compelling activity [3].	Broad; inhibits multiple HAT families (p300, PCAF, Tip60) [3].	Limitation: Poor cell permeability limits practical application, though it shows cytotoxicity & radiosensitization [3].
Salidroside	PCAF protein [4]	Binds PCAF, inhibiting its activity; reduces TNF- α -induced inflammation & ER stress in chondrocytes [4].	Not fully defined; exhibits anti-inflammatory & anti-apoptotic effects via NF- κ B & ER stress pathways [4].	In Vivo Efficacy: Ameliorates disease development in a mouse model of osteoarthritis (DMM model) [4].
Isothiazolones	PCAF HAT [4]	Potent inhibitors of PCAF [4].	Low; significant off-target activity due to high chemical reactivity with thiol groups [4].	Limitation: High cytotoxicity limits research utility and therapeutic potential [4].

Experimental Protocols for Key Findings

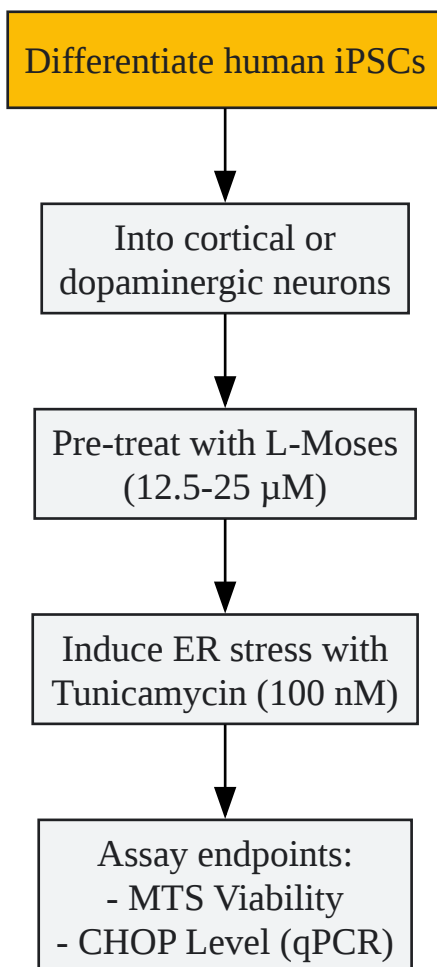
To help you evaluate and potentially replicate these findings, here are the core methodologies from the pivotal studies.

Protocol: Demonstrating Neuroprotective Efficacy of L-Moses

This protocol is based on the study that identified **L-Moses** as neuroprotective [2].

- **Cell Culture:** Human induced pluripotent stem cells (iPSCs) were differentiated into cortical-like neurons (iNeurons) or dopaminergic neurons.
- **ER Stress Induction:** Neurons were treated with **Tunicamycin (Tun)**, a glycoprotein synthesis inhibitor that induces ER stress and neuronal death. Typical concentration was 100 nM for cortical neurons.
- **L-Moses Treatment:** Neurons were pre-treated with **L-Moses** (e.g., 12.5-25 μ M) two days before the onset of Tun challenge.
- **Viability Assessment:** Cell viability was measured using the **MTS assay**, a colorimetric method for assessing metabolic activity.
- **ER Stress Measurement:** Activation of the unfolded protein response (UPR) was monitored by quantifying levels of the pro-apoptotic transcription factor **CHOP (DDIT3)**, often via qPCR or using a reporter cell line.

The experimental workflow for this protocol can be visualized as follows:



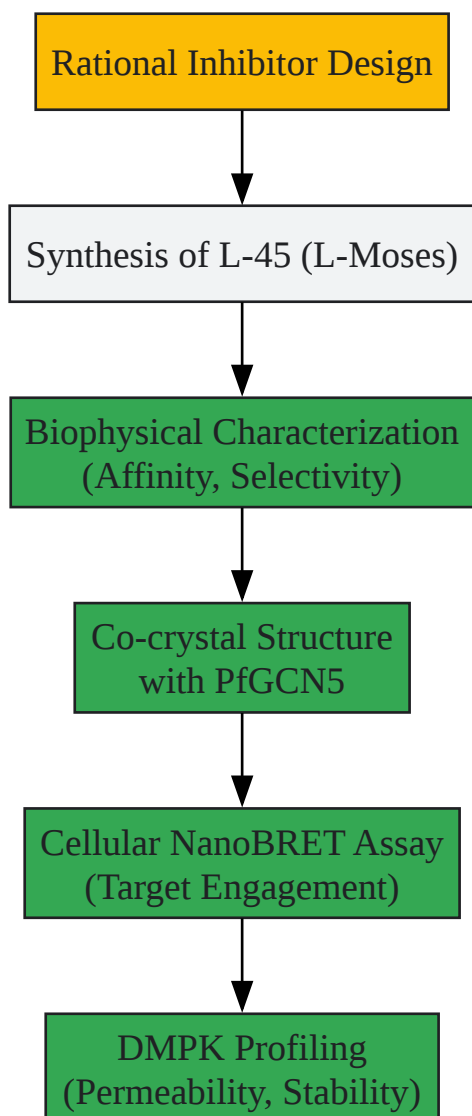
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Protocol: Characterizing **L-Moses** as a PCAF Bromodomain Chemical Probe

This protocol outlines the key experiments used to validate **L-Moses** as a selective chemical probe [1].

- **Biochemical Affinity & Selectivity:** Iterative cycles of **rational inhibitor design** and **biophysical characterization** (e.g., isothermal titration calorimetry, surface plasmon resonance) were used to optimize potency.
- **Structural Biology:** A **co-crystal structure** of **L-Moses** bound to the homologous bromodomain from *Plasmodium falciparum* GCN5 (PfGCN5) was solved to rationalize its high selectivity.
- **Cellular Target Engagement:** Disruption of the PCAF-histone interaction in a live-cell setting was demonstrated using a **nanoBRET assay**.
- **Drug-like Properties:** Cell permeability was assessed in **Caco-2 assays**, metabolic stability was tested in **human and mouse liver microsomes**, and general cytotoxicity was evaluated in **peripheral blood mononuclear cells (PBMCs)**.

The discovery and validation pipeline is summarized below:



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Conclusion and Research Implications

For researchers, the choice between these inhibitors depends heavily on the biological question and experimental context:

- For **targeting the PCAF bromodomain** with high selectivity in cellular or animal models, particularly in **neuroscience research**, **L-Moses is the superior and best-validated tool compound** currently available [1] [2].
- If your goal is to inhibit the **HAT catalytic activity** of PCAF, the **benzamide derivatives** represent a more cell-permeable alternative to Anacardic Acid, though with a potentially different cytotoxicity

profile [3].

- **Salidroside** presents a natural product option with demonstrated **in vivo efficacy** in an inflammatory disease model (osteoarthritis), acting through PCAF inhibition among other pathways [4].

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References

1. Discovery of a PCAF Bromodomain Chemical Probe [pubmed.ncbi.nlm.nih.gov]
2. CRISPR-Cas9 genetic screen leads to the discovery of L- ... [nature.com]
3. Inhibition of PCAF Histone Acetyltransferase, Cytotoxicity ... [pmc.ncbi.nlm.nih.gov]
4. Pharmacological blockade of PCAF ameliorates ... [pmc.ncbi.nlm.nih.gov]

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